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Cat. No.: B1192790 Get Quote

Executive Summary
GPX4-Activator-1d4 (also known as PKUMDL-LC-101-D04) represents a significant

breakthrough in redox pharmacology as a first-in-class allosteric activator of Glutathione

Peroxidase 4 (GPX4). Unlike traditional anti-inflammatory agents that target downstream

cytokines (e.g., TNF-α inhibitors) or cyclooxygenases (NSAIDs), 1d4 operates upstream by

enhancing the intrinsic catalytic efficiency of GPX4. This action suppresses ferroptosis—an

iron-dependent form of regulated cell death characterized by lipid peroxidation—thereby

preventing the release of pro-inflammatory Damage-Associated Molecular Patterns (DAMPs)

and inhibiting the NF-κB signaling axis. This guide details the physicochemical profile,

mechanism of action, and validated experimental protocols for utilizing 1d4 in anti-inflammatory

research.

Compound Profile & Physicochemical Properties[1]
GPX4-Activator-1d4 is a sulfonamide derivative identified through structure-based virtual

screening targeting a novel allosteric pocket on the GPX4 enzyme, distinct from the catalytic

selenocysteine active site.
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Property Specification

Common Name GPX4-Activator-1d4; PKUMDL-LC-101-D04

Chemical Name
N-(2-Aminoethyl)-4-(3-

cyclopentylthioureido)benzenesulfonamide

Molecular Formula C₁₄H₂₂N₄O₂S₂ (often supplied as HCl salt)

Molecular Weight ~378.93 g/mol (HCl salt)

Target
Glutathione Peroxidase 4 (GPX4) - Allosteric

Site

Activity
Increases GPX4 activity to ~150% at 20 µM

(Cell-free)

Solubility
Soluble in DMSO (>10 mM); limited aqueous

solubility

Cell Permeability High; effective in cellular assays at 10–61 µM

Mechanistic Deep Dive
The Ferroptosis-Inflammation Axis
Ferroptosis is not merely a cell death modality; it is highly immunogenic. The accumulation of

lipid hydroperoxides (L-OOH) leads to membrane rupture and the release of DAMPs (e.g.,

HMGB1), which trigger innate immune responses via TLR4 receptors.

1d4 Mechanism:

Allosteric Binding: 1d4 binds to a cryptic allosteric site on GPX4, inducing a conformational

change that enhances the enzyme's affinity for glutathione (GSH) or facilitates the reduction

of lipid hydroperoxides.

Lipid Repair: By boosting GPX4 activity, 1d4 accelerates the reduction of toxic L-OOH into

non-toxic lipid alcohols (L-OH).

NF-κB Suppression: Beyond ferroptosis, 1d4 has been shown to inhibit the phosphorylation

of NF-κB p65, likely by reducing the intracellular oxidative tone that normally drives IκB

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


degradation.
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Figure 1: Mechanism of action of GPX4-Activator-1d4, illustrating the dual suppression of

ferroptotic DAMP release and NF-κB signaling.

Experimental Protocols
To validate the efficacy of 1d4, researchers must employ a combination of enzymatic assays

and cellular rescue models.

Cell-Free GPX4 Activity Assay (NADPH Coupled)
Purpose: To quantify the direct activation of GPX4 enzyme by 1d4 in a purified system.

Reagents:

Purified recombinant human GPX4.

Substrate: Phosphatidylcholine hydroperoxide (PCOOH) or Cumene Hydroperoxide.

Cofactor: Reduced Glutathione (GSH).[1]

Coupling Enzyme: Glutathione Reductase (GR).

Indicator: NADPH.

Protocol:

Buffer Prep: Prepare assay buffer (100 mM Tris-HCl, pH 7.8, 5 mM EDTA, 0.1% Triton X-

100).

Incubation: Mix 20 nM GPX4 with varying concentrations of 1d4 (0–50 µM) in the buffer.

Incubate at 25°C for 10 minutes to allow allosteric binding.

Master Mix: Add GSH (3 mM), Glutathione Reductase (0.5 units), and NADPH (150 µM).

Initiation: Start the reaction by adding the peroxide substrate (20 µM PCOOH).

Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) every 30

seconds for 10 minutes using a microplate reader.
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Calculation: Activity is proportional to the slope of NADPH consumption. Compare the slope

of 1d4-treated samples vs. DMSO control.

Cellular Ferroptosis Rescue Assay
Purpose: To demonstrate 1d4's ability to protect cells from ferroptosis inducers (e.g., RSL3).

Workflow Visualization:
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Figure 2: Experimental workflow for validating anti-ferroptotic activity.

Protocol:

Seeding: Plate HT-1080 cells or Bone Marrow-Derived Macrophages (BMDMs) at 5,000

cells/well in a 96-well plate.

Pre-treatment: Treat cells with 1d4 (gradient: 0, 10, 20, 50 µM) for 2 hours.

Note: Pre-treatment is crucial for allosteric activators to stabilize the enzyme before stress

induction.

Challenge: Add ferroptosis inducer RSL3 (0.5 µM) or Erastin (10 µM). Co-incubate for 18–24

hours.

Viability Readout: Add CCK-8 reagent (10 µL/well) and incubate for 2 hours. Measure OD at

450 nm.

Lipid ROS Readout (Alternative): Stain with C11-BODIPY (581/591) (5 µM) for 30 mins.

Analyze via flow cytometry (shift from red to green fluorescence indicates lipid peroxidation).

Comparative Data Summary
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The following data summarizes the potency of 1d4 compared to standard controls based on

literature values.

Compound
Target/Mechan
ism

EC50 (Rescue
Assay)

GPX4
Activation
(Cell-free)

Anti-
Inflammatory
Effect (NF-κB)

1d4
GPX4 Allosteric

Activator
~6 µM

+150% (at 20

µM)
High (Direct)

Ferrostatin-1
Radical Trapping

Agent
~0.5 µM No Effect

Moderate

(Indirect)

Liproxstatin-1
Radical Trapping

Agent
~0.3 µM No Effect

Moderate

(Indirect)

RSL3
GPX4 Inhibitor

(Covalent)
N/A (Inducer) -100% Pro-inflammatory

Note: While Ferrostatin-1 is more potent at stopping ferroptosis, 1d4 offers the unique

advantage of upregulating the native enzymatic defense system, potentially offering better

long-term resolution of inflammation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Technical Guide: Mechanism and Application of GPX4-
Activator-1d4]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192790#the-anti-inflammatory-properties-of-gpx4-
activator-1d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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